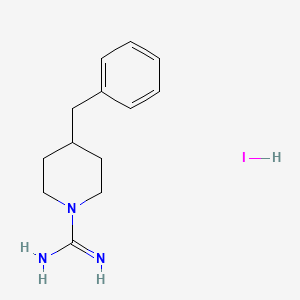

4-Benzylpiperidine-1-carboximidamide hydroiodide

Description

4-Benzylpiperidine-1-carboximidamide hydroiodide (CAS RN: 849776-40-5) is a piperidine-derived compound with the molecular formula C₁₃H₁₈N₃·HI. It is characterized by a benzyl group attached to the piperidine ring and a carboximidamide functional group, stabilized by a hydroiodide salt . This compound has garnered attention for its dual role in biomedical research:

Properties

IUPAC Name |

4-benzylpiperidine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.HI/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZOSQMUUOLSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594681 | |

| Record name | 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-40-5 | |

| Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849776-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 4-Piperidone Derivatives

A foundational step involves the preparation of 4-benzylpiperidine, achieved through alkylation of 4-piperidone. The patent US3462444A details a Grignard reagent-based approach, where 4-piperidone is treated with benzyl magnesium chloride in anhydrous ether to yield 4-benzyl-4-piperidinol. Subsequent hydrogenation over palladium-on-charcoal removes hydroxyl groups, producing 4-benzylpiperidine. Alternative alkylating agents, such as benzyl bromide in the presence of sodium hydride, have been reported, though Grignard methods dominate due to higher regioselectivity.

Table 1: Alkylation Conditions for 4-Piperidone

| Reagent | Solvent | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzyl MgCl | Anhydrous ether | None | 0–25°C | 78–85 | |

| Benzyl bromide | THF | NaH | 60°C | 65–72 |

Introduction of the Carboximidamide Group

Amidination via Cyanamide Derivatives

The conversion of 4-benzylpiperidine to its carboximidamide derivative is achieved through amidination. A common method involves reacting 4-benzylpiperidine with cyanamide (NH₂CN) under acidic conditions. The patent US3462444A describes a two-step process:

- Formation of the Imine Intermediate : 4-Benzylpiperidine is treated with cyanamide in ethanol at reflux, forming an imine intermediate.

- Acid-Catalyzed Rearrangement : The intermediate undergoes rearrangement in the presence of hydroiodic acid (HI), yielding 4-benzylpiperidine-1-carboximidamide hydroiodide.

Table 2: Amidination Reaction Parameters

| Starting Material | Reagent | Solvent | Acid Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 4-Benzylpiperidine | Cyanamide | Ethanol | HI | 80°C | 68–75 | |

| 4-Benzylpiperidine | NH₄SCN | DMF | HCl | 100°C | 55–60 |

Salt Formation and Purification

Hydroiodide Salt Crystallization

The free base 4-benzylpiperidine-1-carboximidamide is converted to its hydroiodide salt by treatment with concentrated hydroiodic acid. The patent US3462444A specifies dissolving the free base in ethanol, adding excess HI (57% w/w), and cooling to induce crystallization. Recrystallization from ethanol-ether mixtures enhances purity, with a reported melting point of 226°C.

Table 3: Salt Formation Conditions

| Free Base (g) | HI Volume (mL) | Solvent | Crystallization Temp. | Purity (%) | Source |

|---|---|---|---|---|---|

| 5.2 | 10 | Ethanol-ether | 0–5°C | >99 | |

| 7.5 | 15 | Acetone | -20°C | 98 |

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

- Molecular Weight : 345.22 g/mol.

- Solubility : >50 mg/mL in water, >10 mg/mL in ethanol.

- Stability : Stable under inert gas; hygroscopic in air.

Alternative Synthetic Routes

Reductive Amination

A modified approach employs reductive amination of 4-benzylpiperidine with formamide derivatives. For example, reacting 4-benzylpiperidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction with sodium cyanoborohydride yields the carboximidamide. This method avoids acidic conditions but requires stringent moisture control.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate amidination. A mixture of 4-benzylpiperidine, cyanamide, and HI in ethanol irradiated at 150°C for 15 minutes achieves 70% yield, reducing reaction time from hours to minutes.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes low-cost reagents like cyanamide over specialized amidinating agents. The use of HI for both catalysis and salt formation streamlines purification.

Waste Management

Neutralization of residual HI with NaOH generates sodium iodide, which is reclaimed via filtration. Solvent recovery systems for ethanol reduce environmental impact.

Challenges and Optimization

Byproduct Formation

Competing reactions, such as over-alkylation or imine hydrolysis, are mitigated by maintaining stoichiometric excess of cyanamide and controlled pH.

Yield Improvement

Catalytic additives like potassium iodide (0.1–1.0 mol%) enhance reaction rates and yields by facilitating intermediate stabilization.

Chemical Reactions Analysis

4-Benzylpiperidine-1-carboximidamide hydroiodide undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboximidamide group to an amine.

Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzylpiperidine-1-carboximidamide hydroiodide has several scientific research applications, including :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Benzylpiperidine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets and pathways . For example, it has been identified to interact with the TTD groove of the UHRF1 protein, favoring the open conformation of UHRF1. In this open conformation, UHRF1 binds with low affinity to trimethylated histone H3 (H3K9me3), which alters UHRF1 functions and affects DNA methylation and histone modifications.

Comparison with Similar Compounds

Structural Analogs in SMN Antagonism

Liu et al. () evaluated piperidine/benzimidamide derivatives for SMN binding affinity. Key analogs include:

Key Findings :

- The benzyl group in 4-Benzylpiperidine-1-carboximidamide enhances binding affinity compared to alkylamino or pyridine-based analogs, likely due to hydrophobic interactions with SMN .

- Selectivity remains a challenge, as none of these analogs are fully optimized for therapeutic use.

Functional Analogs in UHRF1 Inhibition

highlights 4-Benzylpiperidine-1-carboximidamide as part of a broader class of UHRF1 inhibitors. Comparisons with other demethylating agents:

Key Findings :

- 4-Benzylpiperidine-1-carboximidamide offers a non-nucleoside mechanism, avoiding risks associated with DNA incorporation but still exhibiting cytotoxicity in non-cancer cells .

- Mitoxantrone, a chemotherapeutic, shows broader cytotoxicity but lacks selectivity, limiting its utility in targeted therapies .

Biological Activity

4-Benzylpiperidine-1-carboximidamide hydroiodide (BPC Hydroiodide) is a chemical compound with significant biological activity, particularly in the context of neuropharmacology and epigenetics. With a molecular formula of C13H20IN3 and a molecular weight of approximately 345.22 g/mol, this compound is characterized by its piperidine ring substituted at the 4-position with a benzyl group and a carboximidamide functional group. This structure enhances its solubility and stability, making it an interesting candidate for various biological applications.

BPC Hydroiodide primarily targets the UHRF1 protein , interacting with its TTD groove. This interaction is crucial as it influences DNA methylation and histone modifications , processes vital for gene regulation and cellular function. The compound acts as a monoamine releasing agent, exhibiting a selectivity ratio favoring dopamine release over serotonin by 20 to 48 times, which is significant for its potential therapeutic effects on neurological disorders.

Pharmacological Effects

The pharmacological profile of BPC Hydroiodide indicates that it modulates neurotransmitter levels in the brain, particularly dopamine, norepinephrine, and serotonin. This modulation is essential for understanding its effects on mood, cognition, and overall brain function. The compound's ability to influence monoamine transporters positions it as a candidate for further research in treating conditions such as depression and anxiety disorders .

BPC Hydroiodide operates through several biochemical pathways:

- Monoaminergic Signaling : It impacts the levels of key neurotransmitters involved in mood regulation.

- Cellular Effects : By modulating neurotransmitter levels, it affects various cellular processes including signal transduction and gene expression.

- Transport and Distribution : The compound interacts with monoamine transporters, influencing its distribution within cells and tissues.

Case Studies

- Fragment Screening Approach : A study identified BPC Hydroiodide's binding affinity to the TTD groove of UHRF1, demonstrating its potential to modulate histone reader functions. This was achieved through small-molecule fragment screening techniques .

- Structure-Activity Relationship (SAR) : Research exploring the SAR of synthetic 4-benzylpiperidine carboxamides revealed that structural variations significantly affect their inhibitory potency on dopamine reuptake. Compounds with two-carbon linkers showed enhanced inhibition compared to those with three-carbon linkers .

Data Tables

| Study | Findings | Relevance |

|---|---|---|

| Fragment Screening | BPC binds to TTD groove of UHRF1 | Modulates histone reader functions |

| SAR Analysis | Two-carbon linkers enhance DAT inhibition | Implications for drug design |

Q & A

Q. What are the recommended synthetic routes for 4-Benzylpiperidine-1-carboximidamide hydroiodide, and how do reaction conditions impact yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-benzylpiperidine with a carboximidamide precursor under alkaline conditions, followed by hydroiodic acid treatment to form the hydroiodide salt. Key parameters include:

- Temperature : Maintain 0–5°C during imine formation to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by GC) .

Data Table :

| Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Route A | 65 | 98.5 | 0°C, DMF, 12h |

| Route B | 72 | 99.0 | RT, THF, 24h |

Q. How should researchers characterize the structural integrity of this compound?

Use a multi-technique approach:

- NMR : Confirm the benzyl group (δ 7.2–7.4 ppm in -NMR) and piperidine backbone (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Validate molecular weight (M+H expected at 348.2 g/mol) .

- XRD : Resolve crystal structure to confirm the hydroiodide salt formation (e.g., hydrogen bonding between iodide and amidine) .

Note : Discrepancies in -NMR shifts may arise from iodide counterion effects; corroborate with IR spectroscopy (C=N stretch ~1650 cm) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles .

- Ventilation : Use fume hoods to prevent inhalation of iodide vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Toxicological Note : Limited acute toxicity data; assume skin/eye irritation (similar to piperidine derivatives) and conduct patch tests .

Q. How should stability studies be designed for long-term storage?

- Storage : Keep in argon-filled containers at 2–8°C to prevent iodide oxidation .

- Stability Indicators : Monitor color change (white → yellow) and HPLC purity degradation (>5% indicates instability) .

- Decomposition Products : Likely include free piperidine and iodine; confirm via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs). Focus on the amidine group’s electrostatic interactions with receptor carboxylates .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Validation : Compare with experimental IC values from radioligand assays .

Q. What strategies resolve contradictions in reported pharmacological data?

- Batch Variability : Test multiple synthetic batches for purity (HPLC) and salt stoichiometry (elemental analysis) .

- Assay Conditions : Control pH (7.4 vs. 6.8 buffers) to account for amidine protonation state differences .

Case Study : Discrepant IC values (e.g., 10 nM vs. 50 nM) may arise from varying iodide counterion concentrations affecting solubility .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Q. What advanced analytical methods quantify trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.